molecular formula C13H28N2O2 B14186289 O-tert-Butyl-N-hexyl-L-serinamide CAS No. 918130-40-2

O-tert-Butyl-N-hexyl-L-serinamide

Cat. No.: B14186289
CAS No.: 918130-40-2
M. Wt: 244.37 g/mol
InChI Key: UQAHTMVHWWNSLO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tert-Butyl-N-hexyl-L-serinamide is a chemical compound with the molecular formula C13H28N2O2 It is a derivative of L-serine, an amino acid, and features a tert-butyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-N-hexyl-L-serinamide typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by the introduction of a hexyl chain. The reaction conditions often include the use of protecting groups, such as tert-butyl esters, and reagents like thionyl chloride (SOCl2) for the formation of intermediates. The final step involves the coupling of the protected serine derivative with hexylamine under mild conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-N-hexyl-L-serinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted serinamide derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

O-tert-Butyl-N-hexyl-L-serinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyl-N-hexyl-L-serinamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and hexyl groups contribute to the compound’s hydrophobicity, influencing its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • O-tert-Butyl-L-serine
  • O-tert-Butyl-L-threonine
  • O-tert-Butyl-L-tyrosine

Uniqueness

O-tert-Butyl-N-hexyl-L-serinamide is unique due to the presence of both a tert-butyl group and a hexyl chain, which confer distinct physicochemical properties.

Properties

CAS No.

918130-40-2

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

(2S)-2-amino-N-hexyl-3-[(2-methylpropan-2-yl)oxy]propanamide

InChI

InChI=1S/C13H28N2O2/c1-5-6-7-8-9-15-12(16)11(14)10-17-13(2,3)4/h11H,5-10,14H2,1-4H3,(H,15,16)/t11-/m0/s1

InChI Key

UQAHTMVHWWNSLO-NSHDSACASA-N

Isomeric SMILES

CCCCCCNC(=O)[C@H](COC(C)(C)C)N

Canonical SMILES

CCCCCCNC(=O)C(COC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.